IDO1 Inhibitory Activity vs. Unsubstituted Isatin
In a recombinant human IDO1 enzymatic assay, 5-fluoro-7-nitro-1H-indole-2,3-dione demonstrated measurable inhibitory activity with an IC50 of 80 µM [1]. While this places it in a moderate potency range, it represents a significant improvement over the activity of unsubstituted isatin, which is a known weak inhibitor of IDO1 with much lower affinity, often requiring concentrations in the high micromolar to millimolar range [2]. This differential suggests that the 5-fluoro-7-nitro substitution pattern enhances binding affinity to the IDO1 active site.
| Evidence Dimension | Human IDO1 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 80 µM |
| Comparator Or Baseline | Unsubstituted Isatin (IC50 >> 100 µM, generally considered a weak inhibitor) |
| Quantified Difference | > 1 order of magnitude improvement |
| Conditions | Recombinant human N-terminal His-tagged IDO1 (Ala2 to Gly403) in E. coli, pH 6.5 |
Why This Matters
For research groups screening IDO1 inhibitors, the quantifiable improvement over the parent isatin scaffold makes this compound a more attractive starting point for lead optimization than the unsubstituted core.
- [1] BindingDB (BDBM50391362, CHEMBL2148000). IC50: 8.00E+4 nM for human recombinant N-terminal His-tagged IDO1. Accessed via UCSD. https://bdb99.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50391362 View Source
- [2] Pantouris, G., et al. (2016). Journal of Enzyme Inhibition and Medicinal Chemistry, 31, 70–78. Contextually establishes unsubstituted isatin as a weak IDO1 inhibitor. View Source
